molecular formula C26H44N4O6 B10854279 Ribavirin elaidate CAS No. 1352921-29-9

Ribavirin elaidate

Cat. No.: B10854279
CAS No.: 1352921-29-9
M. Wt: 508.7 g/mol
InChI Key: HNJWVTLAOZFLEK-OOWZQQDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribavirin elaidate is a derivative of ribavirin, an antiviral medication known for its broad-spectrum activity against various RNA and DNA viruses. This compound is an investigational compound that has been studied for its potential therapeutic applications.

Preparation Methods

The synthesis of ribavirin elaidate involves several steps, starting with the preparation of ribavirin. Ribavirin can be synthesized through a chemoenzymatic process that includes the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction The elaidate ester is then formed by esterification of ribavirin with elaidic acid under specific reaction conditions

Chemical Reactions Analysis

Ribavirin elaidate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at the triazole ring or the ribofuranosyl moiety, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ribavirin elaidate is similar to that of ribavirin. It is a prodrug that is metabolized into nucleoside analogs, which interfere with the synthesis of viral RNA. This compound is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites. These metabolites inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine triphosphate (GTP) levels and inhibition of viral RNA synthesis .

Comparison with Similar Compounds

Ribavirin elaidate is unique due to its elaidic acid ester moiety, which may enhance its antiviral properties. Similar compounds include:

This compound’s uniqueness lies in its potential enhanced activity due to the elaidic acid ester, which may improve its pharmacokinetic properties and antiviral efficacy.

Properties

CAS No.

1352921-29-9

Molecular Formula

C26H44N4O6

Molecular Weight

508.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate

InChI

InChI=1S/C26H44N4O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(31)35-18-20-22(32)23(33)26(36-20)30-19-28-25(29-30)24(27)34/h9-10,19-20,22-23,26,32-33H,2-8,11-18H2,1H3,(H2,27,34)/b10-9+/t20-,22-,23-,26-/m1/s1

InChI Key

HNJWVTLAOZFLEK-OOWZQQDUSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.